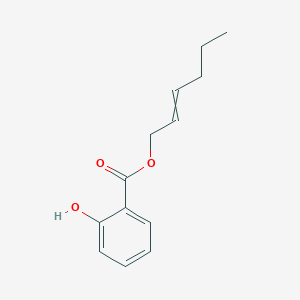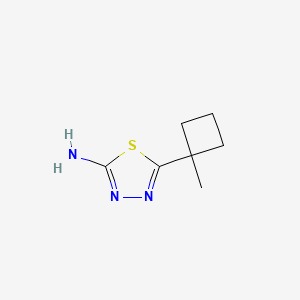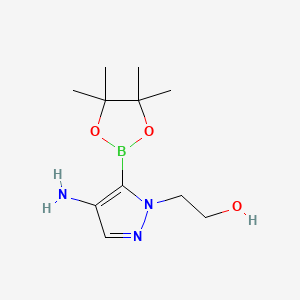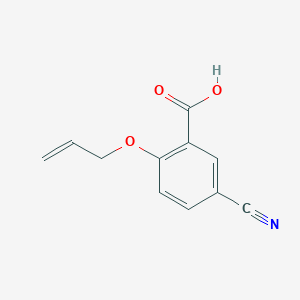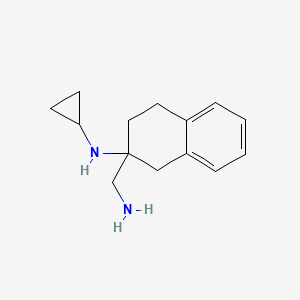![molecular formula C11H12BNO3 B13882954 [3-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]boronic acid](/img/structure/B13882954.png)
[3-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]boronic acid: is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a 3,5-dimethyl-1,2-oxazol-4-yl group. The unique structure of this compound makes it valuable in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]boronic acid typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.
Attachment of the Phenyl Ring: The phenyl ring can be introduced through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a phenylboronic acid derivative.
Introduction of the Boronic Acid Group: The boronic acid group can be introduced through a borylation reaction, typically using a boron reagent like bis(pinacolato)diboron.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid group, to form boronic esters or borates.
Reduction: Reduction reactions can be performed on the oxazole ring or the phenyl ring, depending on the desired product.
Substitution: The compound can participate in substitution reactions, where the boronic acid group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halides or nucleophiles can be used in substitution reactions.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Reduced forms of the oxazole or phenyl ring.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a catalyst in various organic reactions, particularly in cross-coupling reactions.
Synthesis: It serves as a building block in the synthesis of more complex molecules.
Biology:
Bioconjugation: The boronic acid group can form reversible covalent bonds with diols, making it useful in bioconjugation and sensor applications.
Medicine:
Drug Development: The compound can be used in the development of boron-containing drugs, which have shown promise in cancer therapy and other medical applications.
Industry:
Materials Science: It can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
作用机制
The mechanism of action of [3-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]boronic acid involves its ability to form covalent bonds with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is particularly useful in bioconjugation and sensor applications, where the compound can bind to specific biomolecules and facilitate their detection or modification.
相似化合物的比较
Phenylboronic Acid: Similar structure but lacks the oxazole ring.
3,5-Dimethylphenylboronic Acid: Similar structure but lacks the oxazole ring.
Oxazole-4-boronic Acid: Similar structure but lacks the dimethyl groups on the oxazole ring.
Uniqueness:
Structural Features: The presence of both the oxazole ring and the boronic acid group in [3-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]boronic acid makes it unique compared to other boronic acids.
Reactivity: The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it versatile in various applications.
属性
分子式 |
C11H12BNO3 |
|---|---|
分子量 |
217.03 g/mol |
IUPAC 名称 |
[3-(3,5-dimethyl-1,2-oxazol-4-yl)phenyl]boronic acid |
InChI |
InChI=1S/C11H12BNO3/c1-7-11(8(2)16-13-7)9-4-3-5-10(6-9)12(14)15/h3-6,14-15H,1-2H3 |
InChI 键 |
IFVBMQJKGUGSFD-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC=C1)C2=C(ON=C2C)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





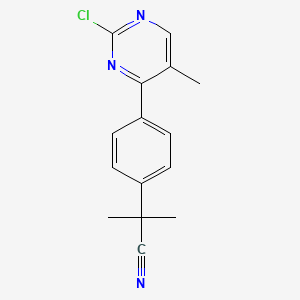
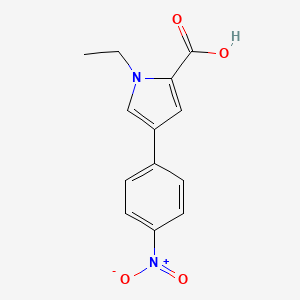

![2-Amino-4-[(4-methylphenyl)methyl]pentanedioic acid](/img/structure/B13882913.png)
![N-[2-(cyanomethyl)phenyl]-4-oxo-1H-quinoline-3-carboxamide](/img/structure/B13882919.png)
